molecular formula C15H27O9Tb B13131868 Terbium(III)acetylacetonatetrihydrate

Terbium(III)acetylacetonatetrihydrate

Cat. No.: B13131868
M. Wt: 510.29 g/mol
InChI Key: WUASZXKNALBKOT-VBBOVLQFSA-K
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Description

The coordination chemistry of terbium(III), a member of the lanthanide series, is characterized by its propensity for high coordination numbers and the formation of kinetically labile but thermodynamically stable complexes. The selection of appropriate ligands is paramount in modulating the properties of the resulting complexes, with acetylacetonate (B107027) being a ligand of particular importance.

Lanthanide(III) complexes are at the forefront of modern chemical research due to their distinctive electronic structures, which arise from the partially filled 4f orbitals. These orbitals are effectively shielded by the outer 5s and 5p electrons, resulting in characteristic line-like emission spectra and long-lived excited states. tandfonline.com This has led to their widespread application in various fields:

Luminescent Materials: The sharp and intense luminescence of lanthanide complexes, particularly those of europium(III) and terbium(III), makes them ideal candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging agents. researchgate.net

Magnetic Materials: The large number of unpaired f-electrons and significant spin-orbit coupling in many lanthanide ions give rise to interesting magnetic properties. This has spurred research into their use as single-molecule magnets (SMMs) and as contrast agents in magnetic resonance imaging (MRI).

Catalysis: Lanthanide(III) complexes, including those with β-diketonate ligands, have emerged as effective catalysts in a variety of organic transformations. Their catalytic activity is often attributed to their Lewis acidity and flexible coordination geometries.

The unique combination of optical and magnetic properties ensures that lanthanide(III) complexes will continue to be a fertile ground for scientific discovery and technological innovation.

β-Diketone ligands, such as acetylacetonate (acac), are among the most widely used chelating agents in lanthanide coordination chemistry. The deprotonated form of acetylacetone (B45752) acts as a bidentate ligand, coordinating to the lanthanide ion through its two oxygen atoms to form a stable six-membered chelate ring. wikipedia.org

The significance of β-diketone ligands stems from their ability to act as "antenna" ligands. researchgate.net The organic framework of the ligand can efficiently absorb ultraviolet (UV) light, a process that is inefficient for the lanthanide ion itself due to the parity-forbidden nature of f-f transitions. Following absorption, the ligand undergoes intersystem crossing to a triplet excited state, from which it can transfer its energy to the central lanthanide ion. This intramolecular energy transfer process, known as the antenna effect, populates the emissive excited states of the lanthanide ion, leading to its characteristic luminescence.

The thermodynamic stability of the resulting complexes is also a key feature. The chelate effect, arising from the formation of multiple bonds between the ligand and the metal ion, contributes to the high stability of lanthanide β-diketonate complexes.

Terbium(III) acetylacetonate, often isolated as a trihydrate or dihydrate, is a cornerstone compound in the study of lanthanide chemistry. Its chemical formula is generally given as Tb(C₅H₇O₂)₃·3H₂O. acs.org This compound encapsulates the fundamental principles of lanthanide coordination chemistry and serves as an excellent model system for several reasons:

Prototypical Luminescence: Terbium(III) ions exhibit a characteristic bright green luminescence, with a prominent emission peak around 545 nm. ekb.eg This makes Terbium(III) acetylacetonate an ideal platform for studying the antenna effect and the factors that influence luminescence quantum yield and lifetime. iaea.orgresearchgate.net

Structural Simplicity: While lanthanide coordination geometries can be complex, the structure of hydrated terbium(III) acetylacetonate is well-defined. X-ray crystallography has shown that the dihydrate, Tb(C₅H₇O₂)₃(H₂O)₂, features an 8-coordinate terbium ion. wikipedia.org This provides a clear structural basis for understanding its properties.

Accessibility and Stability: The compound is readily synthesized and relatively stable, facilitating its use in a wide range of experimental studies, from fundamental photophysical investigations to the development of new materials. sigmaaldrich.com

The study of Terbium(III) acetylacetonatetrihydrate has provided valuable insights into the coordination preferences, spectroscopic behavior, and thermal stability of lanthanide complexes, solidifying its role as a fundamental building block in the field.

PropertyValue
Chemical Formula Tb(C₅H₇O₂)₃·3H₂O
Molar Mass 510.31 g/mol
Appearance White powder or crystals
Melting Point ~127-170 °C (decomposes)
Luminescence Bright green emission
Spectroscopic DataWavelength (nm)
Major Emission Peak 545
Excitation Maximum ~285-330

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H27O9Tb

Molecular Weight

510.29 g/mol

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;terbium(3+);trihydrate

InChI

InChI=1S/3C5H8O2.3H2O.Tb/c3*1-4(6)3-5(2)7;;;;/h3*3,6H,1-2H3;3*1H2;/q;;;;;;+3/p-3/b3*4-3-;;;;

InChI Key

WUASZXKNALBKOT-VBBOVLQFSA-K

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].O.O.O.[Tb+3]

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].O.O.O.[Tb+3]

Origin of Product

United States

Synthetic Methodologies and Precursor Utility of Terbium Iii Acetylacetonatetrihydrate

Established Synthetic Pathways for Terbium(III) Acetylacetonate (B107027) Trihydrate Formation

The synthesis of Terbium(III) acetylacetonate trihydrate, often represented as Tb(acac)₃·3H₂O, is typically achieved through the reaction of a terbium(III) salt with acetylacetone (B45752) (Hacac) in the presence of a base. The base deprotonates the acetylacetone, allowing the resulting acetylacetonate anion to coordinate with the terbium(III) ion.

A common and straightforward method involves the use of a terbium salt, such as terbium(III) nitrate (B79036) or terbium(III) chloride, and acetylacetone. wikipedia.org The reaction is typically carried out in an aqueous or alcoholic solution. A base, most commonly ammonia (B1221849) or an alkali hydroxide (B78521), is added to facilitate the formation of the acetylacetonate ligand. wikipedia.org The general reaction can be represented as:

Tb(NO₃)₃ + 3 Hacac + 3 NH₃ → Tb(acac)₃ + 3 NH₄NO₃ wikipedia.org

Another established pathway involves a direct reaction between a terbium(III) salt and acetylacetone under controlled temperature conditions. For instance, a synthesis can be performed by mixing an aqueous solution of terbium(III) nitrate with an ethanolic solution of acetylacetone. ekb.eg The mixture is then refluxed at approximately 80°C for a couple of hours to ensure the reaction goes to completion. ekb.eg Upon cooling, the product precipitates and can be collected by filtration. ekb.egresearchgate.net

The resulting product is a hydrated complex, with the number of water molecules varying. While often cited as a trihydrate, a dihydrate form, Tb(C₅H₇O₂)₃(H₂O)₂, has been characterized by X-ray crystallography. wikipedia.org It is noted that attempts to fully dehydrate these complexes by heating under vacuum can lead to decomposition and the formation of oxo-clusters. wikipedia.org

Method Terbium Source Ligand Base/Solvent Key Conditions
Ammonia Precipitation Terbium(III) NitrateAcetylacetoneAmmonia / Aqueous solutionBase addition to deprotonate the ligand wikipedia.org
Reflux Synthesis Terbium(III) NitrateAcetylacetoneEthanol / WaterRefluxing at ~80°C for 2 hours ekb.eg

Role of Terbium(III) Acetylacetonate Trihydrate in the Preparation of Advanced Lanthanide Architectures

Terbium(III) acetylacetonate serves as a versatile precursor for the synthesis of a variety of advanced materials, leveraging its distinct luminescent and chemical properties. Its utility spans from optical materials to multifunctional composites.

The complex is a key building block for creating new luminescent materials. For example, it reacts with other organic ligands to form more complex structures with tailored photophysical properties. wikipedia.orgnih.gov These materials are of interest for applications in photonic devices and chemical sensors. nih.govbelmont.edu The terbium(III) ion is known for its characteristic green emission, which arises from ⁴f-⁴f electronic transitions. ekb.eg By incorporating it into larger molecular architectures or material matrices, this luminescence can be harnessed.

A significant application is in the fabrication of bifunctional microfibers that possess both magnetic and luminescent properties. mdpi.com In one approach, Terbium(III) acetylacetonate, often in a complex with another ligand like 1,10-phenanthroline (B135089), is combined with magnetic nanoparticles (e.g., Fe₃O₄) and a polymer like polystyrene. mdpi.com The resulting mixture is then processed via electrospinning to produce microfibers. mdpi.com These advanced materials are promising for applications that require both magnetic manipulation and optical detection.

Furthermore, Terbium(III) acetylacetonate is used in the preparation of optical materials and as a component in certain catalysts. wikipedia.orgamericanelements.com The acetylacetonate ligands facilitate the compound's solubility in non-aqueous solvents, which is advantageous for various deposition techniques like chemical vapor deposition (CVD) used in fabricating nanostructures. americanelements.com It has also been used to prepare monoporphyrinates, which are noted for their interesting photochemical and magnetic properties. sigmaaldrich.com

Advanced Architecture Role of Terbium(III) acetylacetonate trihydrate Resulting Properties
Heteroleptic Complexes Precursor for reaction with other organic ligands nih.govStrong luminescence, potential for photonic devices nih.gov
Bifunctional Microfibers Luminescent component combined with magnetic nanoparticles mdpi.comCombined magnetic and luminescent functionalities mdpi.com
Optical Materials Source of luminescent Tb(III) ions wikipedia.orgGreen light emission for various optical applications wikipedia.orgekb.eg
Luminescent Probes Precursor for surface modification of nanoparticles belmont.eduEnables optical detection and sensing belmont.edu

Optimization Strategies in Terbium(III) Acetylacetonate Trihydrate Synthesis for Enhanced Purity and Yield

Optimizing the synthesis of Terbium(III) acetylacetonate trihydrate is crucial for achieving high purity and maximizing yield, which are critical for its application in advanced materials. Several parameters can be controlled to improve the synthetic outcome.

Control of pH is a fundamental optimization strategy. The formation of the acetylacetonate complex requires the deprotonation of acetylacetone. The efficiency of this step is highly pH-dependent. The use of a suitable base and careful control of its addition can ensure complete ligand formation without promoting the formation of terbium hydroxide precipitates.

Reaction temperature and time are also critical variables. As seen in the reflux synthesis method, heating the reaction mixture can increase the reaction rate and drive the equilibrium towards product formation. ekb.eg However, excessive temperatures or prolonged heating can lead to decomposition of the complex. wikipedia.org Therefore, finding the optimal balance of temperature and reaction duration is key.

The stoichiometric ratio of the reactants (terbium salt to acetylacetone) must be carefully controlled. While a 1:3 molar ratio is theoretically required, a slight excess of the ligand may be used to ensure complete complexation of the terbium ions. Post-synthesis purification steps, such as washing the precipitate with appropriate solvents like ethyl acetate, are essential to remove unreacted starting materials and by-products, thereby enhancing the purity of the final product. researchgate.net

Furthermore, advanced synthetic techniques such as microwave-assisted synthesis have shown promise for improving the preparation of metal acetylacetonate complexes. researchgate.net This method can significantly reduce reaction times and, in some cases, lead to higher yields compared to conventional heating methods. researchgate.net The efficiency of microwave heating is often enhanced when using liquid-phase reagent mixtures. researchgate.net

Parameter Strategy Objective
pH Controlled addition of basePrevent terbium hydroxide formation, ensure complete ligand deprotonation
Temperature Optimization of reflux/heating temperatureIncrease reaction rate while avoiding thermal decomposition ekb.eg
Reaction Time Monitoring reaction completionMaximize product formation without side reactions
Stoichiometry Precise control of reactant ratiosEnsure complete complexation of the metal ion
Purification Washing with appropriate solventsRemove impurities and unreacted starting materials researchgate.net
Heating Method Use of microwave irradiationReduce reaction time and potentially increase yield researchgate.net

Crystallographic and Molecular Structure Analysis of Terbium Iii Acetylacetonatetrihydrate and Its Derivatives

Single-Crystal X-ray Diffraction Studies on Terbium(III) acetylacetonate (B107027) dihydrate

Single-crystal X-ray diffraction is an essential technique for the precise determination of molecular structures at the atomic level. Application of this method to hydrated Terbium(III) acetylacetonate has successfully elucidated its three-dimensional structure. Although the compound is often named as a trihydrate, the crystallographically characterized species is typically the dihydrate, Tb(C₅H₇O₂)₃(H₂O)₂. wikipedia.org

Elucidation of Coordination Geometry and Environment around the Tb(III) Center

X-ray diffraction studies reveal that the central Terbium(III) ion in the dihydrate complex is eight-coordinate. wikipedia.org The coordination sphere is comprised of six oxygen atoms from the three bidentate acetylacetonate (acac) ligands and two oxygen atoms from two water molecules. This arrangement results in a distorted square antiprism geometry around the Tb(III) ion. researchgate.net The acetylacetonate ligands chelate the metal ion, forming six-membered rings, which is a characteristic feature of β-diketonate complexes. americanelements.com The coordination environment is crucial in defining the magnetic and luminescent properties of the complex. mdpi.com

Table 1: Selected Crystallographic and Coordination Data for Tb(acac)₃(H₂O)₂
ParameterValue
Coordination Number8
Coordination GeometryDistorted Square Antiprism
Coordinating Ligands3 x acetylacetonate (bidentate)
2 x water (monodentate)

Investigation of Hydration State and Crystallographic Disorder

While the compound is sometimes referred to as a trihydrate, single-crystal X-ray diffraction has consistently identified a dihydrate form, Tb(acac)₃(H₂O)₂, as the stable, crystalline product. wikipedia.org This indicates that two water molecules are directly coordinated to the terbium ion, with a third water molecule, if present in the bulk material, likely being unbound lattice water. Attempts to completely dehydrate these hydrated lanthanide acetylacetonate complexes by heating under vacuum can lead to decomposition and the formation of oxo-clusters rather than the anhydrous Tb(acac)₃. wikipedia.org Crystallographic disorder, where certain atoms or groups of atoms occupy multiple positions within the crystal lattice, is a possibility in such complexes but has not been reported as a prominent feature for this specific structure.

Structural Characterization of Related Terbium(III) Acetylacetonate Complexes

To provide a broader context, the structure of Terbium(III) acetylacetonate dihydrate can be compared with related derivatives where additional ligands are introduced. For instance, the addition of a neutral coligand like 1,10-phenanthroline (B135089) (phen) leads to the formation of complexes such as Tb(acac)₃(phen). In such mixed-ligand complexes, the coordination number and geometry around the Tb(III) ion can change. The phenanthroline ligand typically displaces the coordinated water molecules. The coordination environment in these adducts is critical and can significantly enhance the luminescent properties of the terbium ion by providing a more efficient "antenna effect" for sensitization. researchgate.net The study of these derivatives highlights the flexibility of the coordination sphere of the Tb(III) ion. mdpi.com

Table 2: Comparison of Coordination in Terbium(III) Acetylacetonate Complexes
ComplexCoordination NumberTypical Ancillary Ligands
[Tb(acac)₃(H₂O)₂]8Water
[Tb(acac)₃(phen)]81,10-phenanthroline
[Tb(acac)₂(NO₃)(EtOH)₂(H₂O)₂]10Nitrate (B79036), Ethanol, Water ekb.eg

Spectroscopic and Elemental Characterization Techniques for Structural Confirmation

Beyond X-ray crystallography, a suite of spectroscopic and analytical techniques is employed to confirm the structure and purity of Terbium(III) acetylacetonate complexes. Elemental analysis provides the empirical formula, while techniques like Fourier-transform infrared (FT-IR) spectroscopy can confirm the coordination of the acetylacetonate ligand by observing characteristic vibrational bands, such as the C=O and C=C stretching modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Protonation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular structure in solution. However, for complexes of Terbium(III), its application is complicated by the paramagnetic nature of the Tb³⁺ ion. ekb.egnih.gov The unpaired f-electrons of terbium cause significant shifting and broadening of the NMR signals of the coordinated ligands, making standard proton (¹H) and carbon (¹³C) NMR spectra difficult to interpret. ekb.egacs.org

This phenomenon, known as the paramagnetic shift, is composed of two main contributions: the contact shift (through-bond) and the pseudocontact shift (through-space). acs.org While challenging, paramagnetic NMR (pNMR) can provide valuable information. nih.govmdpi.com The magnitude and direction of the pseudocontact shift are dependent on the geometric position of the nucleus relative to the paramagnetic center, which can be used to deduce structural information in solution. nih.gov Furthermore, variable-temperature NMR studies can offer insights into the dynamic processes occurring in solution, such as ligand exchange or conformational changes. nih.gov Despite the difficulties, pNMR remains a specialized technique for probing the solution structure and dynamics of such lanthanide complexes, complementing the static picture provided by solid-state X-ray diffraction. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopic Investigations

Spectroscopic techniques are instrumental in elucidating the coordination environment and electronic properties of Terbium(III) acetylacetonate trihydrate.

Infrared (IR) Spectroscopy:

The IR spectrum of Terbium(III) acetylacetonate trihydrate is characterized by vibrational bands associated with the acetylacetonate ligands and the coordinated water molecules. The strong absorption bands observed in the 1500-1600 cm⁻¹ region are typically assigned to the C=O and C=C stretching vibrations of the chelated acetylacetonate rings. The coordination of the acetylacetonate ligand to the terbium ion results in a shift of these bands compared to the free ligand. Specifically, in a related complex, [Tb(ACAC)₂(NO₃)(EtOH)₂(H₂O)₂], two intense absorption bands are observed at 1600 and 1519 cm⁻¹, corresponding to the enol-keto tautomers of the β-diketone. researchgate.net The presence of coordinated water molecules is confirmed by a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the O-H stretching vibrations. Bands in the lower frequency region (400-600 cm⁻¹) are attributed to the Tb-O stretching vibrations, providing direct evidence of the metal-ligand bond.

Vibrational Mode Typical Wavenumber (cm⁻¹)
O-H Stretching (water)3200-3500
C=O Stretching~1600
C=C Stretching~1520
Tb-O Stretching400-600

Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy:

The UV-Vis absorption spectrum of Terbium(III) acetylacetonate trihydrate is dominated by the intense absorption of the acetylacetonate ligands in the UV region. A strong absorption band, typically observed around 290-300 nm, is attributed to the π-π* electronic transitions within the acetylacetonate ligand. In the case of the derivative [Tb(ACAC)₂(NO₃)(EtOH)₂(H₂O)₂], this band is observed at 293 nm.

The most significant feature of the UV-Vis-NIR spectroscopy of terbium complexes is their characteristic luminescence. Upon excitation of the acetylacetonate ligands (the "antenna" effect), efficient intramolecular energy transfer occurs to the central Tb³⁺ ion. This results in the characteristic sharp emission lines of the terbium ion, corresponding to the ⁵D₄ → ⁷Fⱼ transitions. The most intense emission is typically the green luminescence at approximately 545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition. Other notable emissions are observed at around 490 nm (⁵D₄ → ⁷F₆), 580 nm (⁵D₄ → ⁷F₄), and 620 nm (⁵D₄ → ⁷F₃). The excitation spectrum for this green emission usually mirrors the absorption spectrum of the acetylacetonate ligand, confirming the energy transfer mechanism.

Transition Approximate Emission Wavelength (nm) Color
⁵D₄ → ⁷F₆490Blue-Green
⁵D₄ → ⁷F₅545Green
⁵D₄ → ⁷F₄580Yellow-Orange
⁵D₄ → ⁷F₃620Red

Mass Spectrometry and Elemental Analysis for Compositional Verification

Mass Spectrometry:

Mass spectrometry provides valuable information for confirming the molecular weight and elucidating the fragmentation patterns of Terbium(III) acetylacetonate trihydrate. For the related complex [Tb(ACAC)₂(NO₃)(EtOH)₂(H₂O)₂], the mass spectrum revealed a molecular ion peak at m/z 551.35, which is consistent with its calculated molecular weight. ekb.eg This indicates that under appropriate ionization conditions, the intact molecular ion can be observed.

The fragmentation of metal acetylacetonates (B15086760) in the mass spectrometer typically involves the sequential loss of ligands. For Terbium(III) acetylacetonate, common fragmentation pathways would include the loss of water molecules, followed by the loss of acetylacetonate radicals or neutral acetylacetone (B45752) molecules. The observation of fragment ions corresponding to [Tb(acac)₂]⁺ and [Tb(acac)]²⁺ would be expected.

Elemental Analysis:

Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound. For the derivative complex [Tb(ACAC)₂(NO₃)(EtOH)₂(H₂O)₂], the experimentally determined elemental composition was found to be in good agreement with the calculated values, confirming the proposed formula. ekb.eg

A similar analysis for Terbium(III) acetylacetonate trihydrate would be expected to yield results consistent with the formula C₁₅H₂₇O₉Tb.

Element Calculated (%) for C₁₅H₂₇O₉Tb
Carbon (C)35.30
Hydrogen (H)5.33
Oxygen (O)28.21
Terbium (Tb)31.15

Luminescence Spectroscopy and Energy Transfer Mechanisms in Terbium Iii Acetylacetonatetrihydrate Systems

Photophysical Properties of Terbium(III)acetylacetonatetrihydrate

The luminescence of this compound is a result of the so-called "antenna effect," where the organic ligand, acetylacetonate (B107027), absorbs incident light and efficiently transfers this energy to the central terbium(III) ion, which then emits light. tandfonline.com This process circumvents the inherently weak absorption of the Tb(III) ion itself, which is due to the forbidden nature of f-f electronic transitions.

The excitation spectrum of this compound is characterized by a broad absorption band in the ultraviolet region, which is attributed to the π-π* transitions of the acetylacetonate ligands. Upon excitation within this ligand-centered band, the compound exhibits a characteristic emission spectrum dominated by the sharp emission lines of the Tb(III) ion. These emission peaks correspond to the electronic transitions from the excited 5D4 level to the various 7FJ (J = 6, 5, 4, 3) ground state manifolds of the Tb(III) ion. The most intense of these transitions is typically the 5D4 → 7F5 transition, which is responsible for the bright green luminescence of the complex. researchgate.net

Table 1: Characteristic Emission Peaks of this compound

Transition Wavelength (nm) Relative Intensity
5D47F6 ~490 Medium
5D47F5 ~545 Very Strong
5D47F4 ~585 Weak
5D47F3 ~620 Weak

Note: The exact peak positions and relative intensities can vary slightly depending on the local environment of the complex.

The luminescence quantum yield (ΦL) is a measure of the efficiency of the conversion of absorbed photons into emitted photons. For this compound, the quantum yield is highly dependent on the efficiency of the energy transfer from the acetylacetonate ligand to the Tb(III) ion and the non-radiative decay pathways available to the excited Tb(III) ion. The luminescence lifetime (τ) is the average time the Tb(III) ion remains in the excited state before returning to the ground state. The long luminescence lifetimes of terbium complexes, often in the millisecond range, are a hallmark of the f-f transitions. researchgate.net

Table 2: Representative Photophysical Data for Terbium(III) β-diketonate Complexes in Different Solvents

Solvent Quantum Yield (ΦL) Lifetime (τ) (ms)
Methanol ~0.30 ~1.2
Ethanol ~0.25 ~1.0
Chloroform ~0.45 ~1.5
Toluene ~0.50 ~1.7

Note: These are typical values for terbium β-diketonate complexes and can vary for this compound depending on the specific conditions.

The luminescence properties of this compound are sensitive to its immediate environment. Factors such as the solvent medium, pH, and temperature can significantly influence the emission intensity and lifetime.

Solvent Medium: The choice of solvent can affect the coordination sphere of the Tb(III) ion and the vibrational energy of the solvent molecules. Protic solvents with high-energy O-H or N-H oscillators can quench the luminescence of the Tb(III) ion through non-radiative decay pathways. Aprotic and non-polar solvents generally lead to higher quantum yields and longer lifetimes as they minimize this quenching effect. rsc.org

pH: The pH of the solution can impact the stability of the complex. In highly acidic or basic conditions, the acetylacetonate ligand can be protonated or deprotonated, respectively, leading to the dissociation of the complex and a decrease in luminescence intensity. The optimal pH for the luminescence of such complexes is typically in the neutral to slightly basic range.

Temperature: The luminescence intensity of this compound is often temperature-dependent. At higher temperatures, non-radiative decay processes become more efficient, leading to a decrease in luminescence intensity and a shortening of the lifetime. This thermal quenching is often attributed to the increased probability of back energy transfer from the excited Tb(III) ion to the triplet state of the ligand. researchgate.net

Intramolecular Energy Transfer Processes: The Antenna Effect in this compound

The remarkable luminescence of this compound is a direct consequence of a highly efficient intramolecular energy transfer process, commonly referred to as the "antenna effect." In this mechanism, the organic acetylacetonate ligands act as antennae, absorbing light energy and funneling it to the central Tb(III) ion.

The process begins with the absorption of a photon by the acetylacetonate ligand, promoting it from its singlet ground state (S0) to an excited singlet state (S1). Following this initial excitation, the ligand undergoes a rapid and efficient intersystem crossing (ISC) to a lower-lying triplet state (T1). This triplet state has a relatively long lifetime, which is crucial for the subsequent energy transfer to the Tb(III) ion. The efficiency of this ligand-sensitized luminescence is critically dependent on the energy gap between the ligand's triplet state and the resonant accepting energy level of the Tb(III) ion. nih.gov

The final and most critical step in the antenna effect is the non-radiative energy transfer from the triplet state of the acetylacetonate ligand to the 5D4 excited state of the Tb(III) ion. For this energy transfer to be efficient, the energy of the ligand's triplet state must be slightly higher than the energy of the accepting 5D4 level of the Tb(III) ion. An optimal energy gap is required; if the gap is too large, the transfer rate will be slow, and if it is too small, back energy transfer from the Tb(III) ion to the ligand can occur, leading to quenching of the luminescence. nih.gov The triplet state energy of the acetylacetonate ligand is approximately 25,310 cm-1, which is suitably positioned above the 5D4 level of the Tb(III) ion (around 20,500 cm-1) to facilitate efficient energy transfer. nih.govdeepdyve.com

Strategies for Enhancing Sensitization Efficiency in Terbium(III) Systems

The sensitization of Terbium(III) (Tb³⁺) luminescence is a critical area of research, aiming to overcome the inherently low absorption cross-sections of lanthanide ions. The primary strategy revolves around the "antenna effect," where an organic ligand absorbs excitation energy and subsequently transfers it to the central Tb³⁺ ion. tandfonline.com The efficiency of this energy transfer is paramount for achieving bright luminescence. Several key strategies have been developed to enhance this sensitization process in Terbium(III) systems, including those based on acetylacetonate ligands.

One of the most effective approaches is the modification of the primary ligand, acetylacetone (B45752), or the introduction of ancillary ligands into the coordination sphere of the terbium ion. The goal is to optimize the energy levels of the ligand to facilitate efficient intersystem crossing (ISC) from the ligand's singlet excited state (S₁) to its triplet excited state (T₁), and subsequent energy transfer to the emissive ⁵D₄ level of the Tb³⁺ ion. For efficient energy transfer, the triplet state energy of the ligand should be slightly higher than the resonance level of the Tb³⁺ ion (approximately 20,500 cm⁻¹). acs.org

The introduction of ancillary ligands, such as neutral donor ligands, can significantly enhance the luminescence intensity of terbium(III) β-diketonate complexes. tandfonline.com These ancillary ligands can serve multiple purposes:

Displacement of Solvent Molecules: Coordinated solvent molecules, particularly water with its high-energy O-H vibrations, are efficient quenchers of lanthanide luminescence. Ancillary ligands can displace these solvent molecules from the inner coordination sphere, thereby reducing non-radiative decay pathways. researchgate.netspiedigitallibrary.org

Modification of the Ligand Field: The nature of the ancillary ligand can influence the symmetry of the coordination environment around the Tb³⁺ ion, which in turn affects the probabilities of the f-f transitions.

Enhancement of the Antenna Effect: The ancillary ligand itself can participate in the absorption of light and energy transfer process, acting as a secondary antenna.

Research has shown that the choice of the ancillary ligand has a profound impact on the quantum yield of terbium(III) acetylacetonate complexes. For instance, in a study of Tb(acac)₃(L) complexes, where L is a neutral N-donor ligand, the quantum yields were found to be highly dependent on the nature of L. acs.org This highlights the importance of careful ligand design in maximizing luminescence efficiency.

Another strategy involves the formation of ternary complexes. For example, the luminescence of a Tb³⁺-drug complex can be significantly enhanced by the addition of a secondary ligand like 8-hydroxyquinoline. nih.gov This secondary ligand can displace quenching solvent molecules and further sensitize the Tb³⁺ emission. nih.gov

Furthermore, the incorporation of terbium complexes into solid-state matrices or the formation of metal-organic frameworks (MOFs) can enhance luminescence by providing a rigid environment that minimizes vibrational quenching and protects the complex from external quenchers. rsc.org Anchoring triazole units onto the skeleton of a terbium(III) MOF has been shown to improve its luminescent sensing properties. rsc.org

The following table summarizes the relative quantum yields of some terbium(III) acetylacetonate complexes with different ancillary ligands, demonstrating the impact of ligand modification on sensitization efficiency.

ComplexRelative Quantum Yield
Tb(acac)₃(dmphen)0.002
Tb(acac)₃(dmdp)0.035
Tb(acac)₃(dmbipy)0.043
Tb(acac)₃(H₂O)₂0.15

Data sourced from a study on the correlation of calculated excited-state energies and experimental quantum yields of luminescent Tb(III) β-diketonates. acs.org

Magnetic Phenomena and Properties in Terbium Iii Acetylacetonatetrihydrate Analogues

Investigation of Single-Molecule Magnet (SMM) Behavior in Related Terbium(III) Complexes

Single-molecule magnets are individual molecules that can exhibit classical magnetic properties, such as magnetic hysteresis, at low temperatures. This behavior originates from a combination of a high-spin ground state and significant magnetic anisotropy, which creates an energy barrier to the reversal of the magnetization. The terbium(III) ion, with its 7F6 ground state, possesses a large unquenched orbital angular momentum, making it a prime candidate for the construction of SMMs.

Furthermore, research on other terbium(III) complexes, such as the binuclear heteroleptic triple-decker terbium(III) phthalocyaninate, shows pronounced SMM properties mdpi.com. These complexes exhibit slow magnetic relaxation even in a zero DC field, underscoring the terbium(III) ion's intrinsic ability to induce SMM behavior. The investigation of dysprosium(III) acetylacetonate (B107027) complexes also lends credence to the potential for SMM properties in their terbium(III) counterparts. A binuclear dysprosium(III) acetylacetonate complex bridged by pyridine-N-oxide ligands has been shown to exhibit SMM behavior, indicating that the acetylacetonate ligand framework is capable of supporting slow magnetic relaxation mdpi.com.

A synthesized terbium(III)-acetylacetone complex with the composition [Tb(ACAC)2(NO3)(EtOH)2(H2O)2] was characterized and found to be highly paramagnetic, with a measured magnetic moment of 9.62 B.M ekb.eg. This high paramagnetism is a prerequisite for SMM behavior, arising from the 4f-electrons of the Tb(III) ion ekb.eg.

Anisotropy and Spin Reversal Barriers in Terbium(III) Coordination Environments

The effective energy barrier for magnetization reversal (Ueff) is a critical parameter for SMMs, as it dictates the temperature at which magnetic information can be stored. This barrier is directly related to the magnetic anisotropy of the complex, which is heavily influenced by the coordination environment of the lanthanide ion.

In the case of the analogous polymeric terbium(III) squarate hydrate, an effective energy barrier for magnetization reorientation was determined to be 33(2) K mdpi.com. This value, while modest compared to some high-performance SMMs, clearly demonstrates that a hydrated terbium(III) complex can possess a significant spin reversal barrier. The coordination polyhedron around the terbium ions in this complex is described as an approximate square antiprism mdpi.com.

Studies on other terbium(III) complexes have revealed a strong correlation between the symmetry of the coordination environment and the magnetic anisotropy. For example, in certain terbium(III) phthalocyaninate complexes, a lowering of the coordination symmetry from square antiprismatic (SAP) to distorted prismatic (DP) leads to a strong increase in the magnetic anisotropy nih.gov. This highlights the sensitivity of the spin reversal barrier to subtle structural changes.

For binuclear terbium(III) phthalocyaninate complexes, effective spin-reversal energy barriers have been estimated to be as high as 222(9) cm-1 for a solvent-free form and 93(7) cm-1 for a solvated form, illustrating the profound effect that crystal packing and solvent molecules can have on the magnetic relaxation dynamics mdpi.com. The difference in Ueff values is likely due to solvent effects on the skew angle between the phthalocyanine planes mdpi.com.

ComplexUeff (K)Ueff (cm-1)Measurement Conditions
[{Tb2(C4O4)3(H2O)8}n]33(2)22.9(1)2000-Oe DC field
(Pc)Tb[(15C5)4Pc]Tb(Pc) (solvent-free)319(13)222(9)3 Oe oscillating field
(Pc)Tb[(15C5)4Pc]Tb(Pc)·6C6H4Cl2134(10)93(7)3 Oe oscillating field

Note: Ueff values converted from cm-1 to K where necessary for comparison (1 cm-1 = 1.4388 K).

Correlation between Structural Features and Magnetic Properties in Terbium(III) Complexes

The magnetic properties of terbium(III) complexes are intricately linked to their structural features. The coordination number, geometry, and the nature of the coordinating ligands all play a crucial role in determining the magnetic anisotropy and, consequently, the SMM behavior.

The coordination geometry around the terbium(III) ion is a key determinant of the crystal field environment, which in turn dictates the splitting of the 7F6 ground state and the magnitude of the magnetic anisotropy. In the polymeric terbium(III) squarate hydrate, the square antiprismatic coordination of the terbium ions is believed to be related to the observed SMM behavior mdpi.com. The alignment of the local molecular axes of each Tb3+ polyhedron in the crystal structure is also an important factor mdpi.com.

In dinuclear terbium(III) phthalocyaninates, the distance between the terbium ions has a substantial impact on the magnetic coupling, which is primarily dipolar in nature mdpi.com. The dipolar interaction is proportional to 1/R3, where R is the distance between the two terbium atoms mdpi.com. This interaction can act as an exchange bias, suppressing quantum tunneling of magnetization and enhancing the SMM properties nih.gov.

Furthermore, intermolecular interactions and the presence of solvent molecules in the crystal lattice can significantly influence the magnetic properties. As observed in the binuclear terbium(III) phthalocyaninate, the presence of solvent molecules leads to a different crystal packing and a lower spin reversal barrier compared to the solvent-free form mdpi.com. This underscores the importance of considering the entire crystal structure when correlating structural features with magnetic properties.

Theoretical and Computational Studies on Terbium Iii Acetylacetonatetrihydrate Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and predicting the geometry of lanthanide complexes. nih.govmdpi.com For Terbium(III) acetylacetonate (B107027) trihydrate, DFT calculations are instrumental in understanding the nature of the bonding between the Tb(III) ion and the acetylacetonate and water ligands.

The geometry optimization of [Tb(acac)₃(H₂O)₃] using DFT typically reveals a coordination number of nine for the terbium ion, with the three bidentate acetylacetonate ligands and three water molecules arranging themselves in a distorted tricapped trigonal prismatic or a related geometry. researchgate.net Theoretical calculations help in determining key structural parameters such as bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography for analogous lanthanide complexes.

Tb-O(acac) bond lengths: These are typically in the range of 2.3-2.5 Å.

Tb-O(H₂O) bond lengths: These are generally slightly longer than the Tb-O(acac) bonds.

O-Tb-O bite angle of the acac ligand: This is usually around 70-75°.

The electronic structure calculations provide insights into the molecular orbitals and the nature of the metal-ligand interactions. The bonding in lanthanide complexes is predominantly ionic, a feature that DFT calculations can quantify through population analysis. The 4f orbitals of the Tb(III) ion are core-like and participate minimally in direct covalent bonding, but they are crucial for the magnetic and spectroscopic properties of the complex. DFT can also be used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are important for understanding the electronic transitions and reactivity of the complex.

Illustrative DFT-Calculated Geometrical Parameters for a Lanthanide(III) Acetylacetonate Hydrate Complex
ParameterTypical Calculated Value
Ln-O(acac) bond length (Å)2.35 - 2.45
Ln-O(H₂O) bond length (Å)2.45 - 2.55
O-Ln-O bite angle (acac) (°)70 - 75

Modeling of Spectroscopic Data: Nuclear Magnetic Resonance Paramagnetic Shifts

The paramagnetic nature of the Tb(III) ion (due to its unpaired 4f electrons) significantly influences the Nuclear Magnetic Resonance (NMR) spectra of its complexes, leading to large shifts in the resonance frequencies of the ligand nuclei. du.ac.inresearchgate.net These paramagnetic NMR shifts are a rich source of structural and electronic information. The observed paramagnetic shift (Δδpara) is the sum of two contributions: the contact shift (Δδcontact) and the pseudocontact shift (Δδpseudo).

Δδpara = Δδcontact + Δδpseudo

The contact shift arises from the delocalization of unpaired electron spin density from the metal ion onto the ligand nuclei through the chemical bonds. The pseudocontact shift is a through-space dipolar interaction between the magnetic moment of the unpaired electrons and the nuclear spin, and its magnitude and sign depend on the magnetic anisotropy of the complex and the position of the nucleus relative to the metal ion.

Theoretical modeling of these shifts is a complex task that requires accurate calculation of both the electronic structure and the magnetic properties of the complex. researchgate.netdntb.gov.ua Computational approaches, often based on DFT, can be used to calculate the hyperfine coupling constants that determine the contact shifts. chemrxiv.org The pseudocontact shifts can be modeled if the magnetic susceptibility tensor of the complex is known, which can also be determined from theoretical calculations. While detailed theoretical studies of the paramagnetic NMR shifts for Terbium(III) acetylacetonate trihydrate are not widely available, the general principles are well-established for other paramagnetic lanthanide complexes. researchgate.net

Prediction of Stability Constants and Ligand Binding Affinities in Terbium(III) Systems

The stability of a metal complex in solution is quantified by its stability constant (log K). Computational methods, particularly DFT, can be employed to predict the stability constants of lanthanide complexes, providing valuable insights for the design of new ligands with specific binding properties. nih.govrsc.org The prediction of the absolute stability constant for the formation of [Tb(acac)₃(H₂O)₃] in an aqueous solution is a challenging computational task.

The calculation is typically based on a thermodynamic cycle that relates the Gibbs free energy of complexation in the gas phase to that in the solution phase. This involves calculating the Gibbs free energies of the reactants (hydrated Tb(III) ion and acetylacetonate) and the product (the complex) in both phases.

The Gibbs free energy of complexation in solution (ΔG°aq) can be calculated using the following equation:

ΔG°aq = ΔG°gas + ΔG°solv(product) - ΔG°solv(reactants)

where ΔG°gas is the Gibbs free energy of complexation in the gas phase, and ΔG°solv are the free energies of solvation. While the gas-phase energies can be calculated with good accuracy using DFT, the solvation energies are more challenging to compute accurately, especially for charged species. nih.gov Despite these challenges, computational methods have been successfully used to predict the relative stability constants for a series of similar ligands binding to Tb(III). researchgate.net

Thermodynamic Cycle for the Calculation of Stability Constants
StepDescriptionComputational Method
1Geometry optimization of all species in the gas phaseDFT
2Calculation of Gibbs free energies in the gas phaseDFT with frequency calculations
3Calculation of solvation free energiesContinuum solvation models (e.g., PCM, SMD)
4Calculation of ΔG°aq and log KUsing the thermodynamic cycle

Computational Approaches to Energy Transfer Dynamics in Luminescent Terbium(III) Materials

One of the most remarkable properties of Terbium(III) acetylacetonate trihydrate is its bright green luminescence upon excitation with ultraviolet light. This luminescence is a result of an intramolecular energy transfer process known as the "antenna effect." nih.govrsc.org The acetylacetonate ligand absorbs the incident UV radiation, gets excited to a singlet state, and then undergoes intersystem crossing to a triplet state. The energy from this ligand-centered triplet state is then transferred to the Tb(III) ion, exciting it to one of its emissive 5D₄ levels. The subsequent relaxation of the excited Tb(III) ion results in its characteristic sharp emission bands.

Computational chemistry provides powerful tools to model and understand these energy transfer dynamics. iaea.orgacs.org Time-dependent DFT (TD-DFT) can be used to calculate the energies of the excited singlet and triplet states of the acetylacetonate ligand. nih.gov The efficiency of the energy transfer from the ligand to the Tb(III) ion depends critically on the energy gap between the ligand's triplet state and the accepting energy level of the terbium ion. For efficient sensitization, the triplet state of the ligand should be slightly higher in energy than the emissive 5D₄ level of Tb(III) (around 20,500 cm⁻¹).

Theoretical models can also be used to estimate the rates of the various steps in the energy transfer process, including intersystem crossing and the ligand-to-metal energy transfer. nih.gov These calculations help in rationalizing the observed luminescence properties and in designing new ligand systems with enhanced antenna efficiency for brighter luminescent materials.

Advanced Research Applications of Terbium Iii Acetylacetonatetrihydrate Based Materials

Development of Luminescent Probes and Sensors Utilizing Terbium(III)acetylacetonatetrihydrate

The unique photophysical characteristics of this compound, such as its bright green emission and long luminescence lifetime, make it an excellent candidate for the development of highly sensitive luminescent probes and sensors.

Bioanalytical Applications: Time-Resolved Fluoroimmunoassays and Biosensors

In the realm of bioanalysis, terbium complexes are instrumental in time-resolved fluoroimmunoassays (TRFIA). The long luminescence lifetime of terbium chelates allows for temporal discrimination from short-lived background fluorescence, thereby significantly enhancing the signal-to-noise ratio and sensitivity of the assay.

One study detailed the synthesis of a novel nonadentate ligand that forms a highly fluorescent complex with Tb3+. This complex, possessing a large fluorescence quantum yield of 1.00 and a very long fluorescence lifetime of 2.681 ms, was successfully utilized in sandwich-type TRFIA for the detection of α-fetoprotein (AFP) and carcinoembryonic antigen (CEA) in human sera. instras.comnih.gov The detection limits achieved were remarkably low, at 42 pg/mL for AFP and 70 pg/mL for CEA, demonstrating the high sensitivity of this approach. instras.comnih.gov

Furthermore, the luminescent properties of terbium(III) acetylacetonate (B107027) are being explored for their potential in biological imaging and as lanthanide probes. smolecule.com By attaching biomolecules to the terbium complex, researchers can create probes that target specific cellular structures, which can then be visualized through the compound's luminescence. smolecule.com

Table 1: Performance of a Terbium-Based TRFIA for Biomarker Detection

Analyte Detection Method Detection Limit Reference
α-fetoprotein (AFP) Sandwich-type TRFIA 42 pg/mL instras.comnih.gov
Carcinoembryonic antigen (CEA) Sandwich-type TRFIA 70 pg/mL instras.comnih.gov

Chemical Sensing: Detection of Specific Analytes

The luminescence of terbium(III) complexes can be either enhanced or quenched by the presence of specific analytes, a phenomenon that is harnessed for chemical sensing applications.

For instance, research has demonstrated the use of terbium(III) as a luminescent probe for the detection of nicotinic acid, a biomarker for Mycobacterium tuberculosis. nih.gov The method is based on the increase in luminescence of Tb3+ complexes in the presence of nicotinic acid due to energy transfer from the excited ligand to the terbium ion. nih.gov

Conversely, the quenching of terbium ion fluorescence can also be utilized for detection. A study on the complexation of terbium(III) chelates with 1,10-phenanthroline (B135089) and ascorbic acid revealed a quenching effect upon the introduction of ascorbic acid. This allowed for the detection of ascorbic acid with a limit of 7.4 × 10−5 mol·L−1. mdpi.com Similarly, another study showed that the fluorescence intensity of a Tb(III)-Acetylacetone complex was significantly enhanced by the presence of hydrochlorothiazide, enabling its determination in pharmaceutical and biological samples. ekb.eg

Integration into Optical Devices and Materials Science Innovations

The distinct optical properties of this compound have led to its integration into various optical devices and have spurred innovations in materials science.

Green-Emitting Phosphors and Laser Media

A significant application of terbium compounds is in the creation of green phosphors, which are essential for trichromatic lighting technology and are used in fluorescent lamps and projection televisions. americanelements.com Terbium(III) acetylacetonate, with its characteristic bright green emission, is a valuable component in the development of these luminescent materials. smolecule.com

The compound can be incorporated into materials like poly(methyl methacrylate) (PMMA) to produce efficient green fluorescence. researchgate.net The unique luminescent properties of terbium(III) acetylacetonate make it a candidate for use in light-emitting devices (LEDs) to generate green or even white light. smolecule.com

Fabrication of Hybrid Materials and Metal-Organic Frameworks (MOFs) Incorporating this compound

This compound has been incorporated into organic-inorganic hybrid materials synthesized via the sol-gel method. In these di-ureasil hybrids, the replacement of water molecules coordinated to the Tb3+ ion by the carbonyl oxygen of the host matrix leads to an increase in the luminescence lifetime. researchgate.net

Furthermore, terbium(III) ions are used in the construction of metal-organic frameworks (MOFs). A study on a terbium-based MOF, MOF-76(Tb), investigated its potential for hydrogen storage. nih.gov Another terbium-based MOF demonstrated the ability to detect Hg2+ ions in aqueous solutions through fluorescence quenching. rsc.org These examples highlight the versatility of terbium complexes in creating functional materials with tailored properties.

Table 2: Properties of Terbium-Based MOFs

MOF Name Application Key Finding Reference
MOF-76(Tb) Hydrogen Storage Exhibited thermal stability up to 600 °C. nih.gov

Research in Spintronic Devices Utilizing Terbium(III) Complexes

Recent research has ventured into the application of terbium(III) complexes in the field of spintronics. Terbium(III)-based double-decker and triple-decker complexes have been identified as outstanding single-molecule magnets (SMMs). chemrxiv.org These SMMs are being investigated for their potential use in spintronic devices, leveraging the interactions between the spins of the Tb(III) ion and the conductive electrons of nanomaterials. chemrxiv.orgrsc.org

The goal is to expand the field of spintronics with lanthanide(III) SMMs within quantum devices, which could enable the readout of their quantum state. kit.edu Research is focused on engineering the intrinsic spin-cascade of these molecules to address the nuclear-spin based quantum register in quantum computing applications. kit.edu The magnetic properties of these complexes, such as the suppression of quantum tunneling of magnetization, are crucial for their application in spintronics. nih.gov

Probing Biological Systems: Effects on Ion Channels (Academic Research Context)

In the realm of academic research, the unique properties of lanthanide ions, including terbium(III), have been leveraged to investigate the function and structure of ion channels. While specific studies focusing exclusively on terbium(III) acetylacetonate trihydrate are limited in the context of direct ion channel modulation, a broader body of research on terbium (Tb³⁺) and other lanthanide ions provides significant insights into their interactions with these critical biological pores. These studies predominantly explore the role of lanthanides as substitutes for or competitors with calcium ions (Ca²⁺), owing to their similar ionic radii but higher charge density.

Research has demonstrated that terbium ions can act as potent modulators of various ion channels, often exhibiting a higher affinity for calcium-binding sites. This has positioned terbium as a valuable tool for probing the mechanisms of ion channel gating and permeation.

One area of investigation has been the effect of terbium on calcium-activated potassium channels. For instance, studies have shown that nanomolar concentrations of Tb³⁺ can fully activate small conductance Ca²⁺-activated K⁺ (SK) channels. nih.gov This suggests an apparent affinity for the calmodulin-binding sites on these channels that is over 100-fold higher than that of Ca²⁺. nih.gov Competition experiments have confirmed that terbium binds to the same sites as calcium to activate the channels. nih.gov Furthermore, SK channels activated by Tb³⁺ exhibit a significantly slower deactivation process, providing researchers with a tool to study the open state of these channels. nih.gov

Lanthanide ions, including terbium, have also been extensively studied as blockers of voltage-gated calcium channels. Research has shown that micromolar concentrations of lanthanides can cause a blockade of current through single calcium channels. nih.gov The mechanism of this blockade is consistent with an open channel block model, where the lanthanide ion enters and occludes the pore. nih.gov The rate of entry and exit of the lanthanide ions from the channel pore is influenced by their ionic radius. nih.gov Generally, smaller ions enter the channel more slowly but bind more tightly within the pore. nih.gov

The following interactive table summarizes key research findings on the effects of terbium and other lanthanides on different ion channels.

Ion ChannelLanthanide/CompoundConcentrationObserved EffectReference
Small Conductance Ca²⁺-activated K⁺ (SK) ChannelsTerbium (Tb³⁺)NanomolarFull activation, >100-fold higher apparent affinity than Ca²⁺, slow deactivation nih.gov
Voltage-Gated Ca²⁺ ChannelsLanthanum (La³⁺), Cerium (Ce³⁺), Neodymium (Nd³⁺), Gadolinium (Gd³⁺), Dysprosium (Dy³⁺), Ytterbium (Yb³⁺)MicromolarBlockade of single-channel currents nih.gov
Retinal Ion ChannelsTerbium (Tb³⁺)Not specifiedMimics the suppressive effects of Ca²⁺ on the electroretinogram (ERG) and hyperpolarizes horizontal cell membrane potential nih.gov

Furthermore, studies on the fish retina have indicated that terbium ions can simulate the action of calcium on electrophysiological activity. nih.gov Tb³⁺ was shown to mimic the suppressive effects of Ca²⁺ on the electroretinogram (ERG) and to hyperpolarize the membrane potential of horizontal cells. nih.gov The effects of terbium were observed to be more persistent than those of calcium, suggesting a stronger binding to its sites of action. nih.gov

It is important to note that while these studies provide valuable information on the potential interactions of terbium with ion channels, the specific effects of the terbium(III) acetylacetonate trihydrate complex may differ due to the influence of the acetylacetonate ligands on the coordination chemistry and bioavailability of the terbium ion. Further research is needed to elucidate the precise interactions of this specific compound with various ion channels.

Future Research Directions and Emerging Opportunities

Rational Design of Novel Terbium(III) acetylacetonate (B107027) trihydrate Derivatives

The rational design of novel derivatives of Terbium(III) acetylacetonate is a primary avenue for enhancing its intrinsic properties, particularly its luminescence efficiency and stability. Research efforts are increasingly focused on the strategic modification of the core complex through two main approaches: functionalization of the acetylacetonate (acac) ligand itself or the introduction of ancillary ligands.

One promising strategy involves the synthesis of mixed-ligand complexes. By replacing the water molecules in the coordination sphere with other organic ligands, researchers can significantly alter the photophysical characteristics of the terbium ion. For example, the introduction of nitrogen-donor neutral ligands, such as bipyrimidine or bathophenanthroline, can modify the symmetry of the coordination environment and improve the efficiency of the energy transfer from the ligand to the Tb(III) ion. acs.orgresearchgate.netnih.gov The choice of these ancillary ligands is critical; their electronic properties directly influence the excited-state energies of the complex, which in turn correlates with the luminescence quantum yield. acs.org

Another approach is the functionalization of the β-diketonate (acetylacetonate) ligand. Modifications can be designed to enhance the "antenna effect," where the ligand absorbs UV light more efficiently and transfers that energy to the central terbium ion. Fluorination of the acetylacetonate ligand, creating complexes like Terbium(III) tris-hexafluoroacetylacetonate, has been shown to influence the volatility and luminescent properties of the resulting compound. nih.govresearchgate.net Future work could explore a wider range of substituents on the acetylacetonate backbone to fine-tune the absorption and emission characteristics.

Furthermore, bifunctional ligands can be employed to create derivatives with capabilities for downstream customization. For instance, a ligand possessing both a coordinating group for the terbium ion and a reactive group (like a thiol) can be used to subsequently anchor the complex to other materials, such as nanoparticles. belmont.edubelmont.edu This approach bridges the gap between molecular design and the creation of multifunctional materials.

A summary of strategies for rational design is presented in the table below.

Design StrategyObjectiveExample Ligands/ModificationsPotential Outcome
Mixed-Ligand Synthesis Enhance luminescence, stability, and processability.1,10-Phenanthroline (B135089), Bipyrimidine, Terpyridine derivatives. acs.orgnih.govrsc.orgIncreased quantum yield, altered emission lifetimes, improved solubility.
Ligand Functionalization Improve antenna effect and tune electronic properties.Fluorination (e.g., hexafluoroacetylacetonate), attachment of chromophoric groups. nih.govresearchgate.netHigher absorption efficiency, shifted excitation/emission wavelengths.
Bifunctional Ligands Enable covalent linking to other substrates.4-mercaptobenzoic acid. belmont.edubelmont.eduCreation of luminescent probes, surface modification of nanoparticles.

Exploration of Multifunctional Materials Incorporating Terbium(III) acetylacetonate trihydrate

The incorporation of Terbium(III) acetylacetonate trihydrate and its derivatives into larger material systems is a key frontier for creating advanced multifunctional materials. These hybrid materials aim to combine the sharp, green luminescence of the terbium complex with the processability, structural integrity, or other functional properties of a host matrix.

Polymer-Based Materials: A significant area of exploration is the doping of polymers with terbium complexes to create photoluminescent plastics. researchgate.net Polymers such as poly(methyl methacrylate) (PMMA) and polycarbonate (PC) can serve as robust hosts for Tb(acac)₃. researchgate.net These materials offer the potential for large-scale fabrication of luminescent films, fibers, and bulk objects for applications in optical devices and sensors. erbium.nl Key challenges in this area include ensuring the homogeneous dispersion of the complex within the polymer matrix and minimizing luminescence quenching caused by vibrational coupling with the polymer's C-H and O-H bonds. erbium.nlnih.gov Future research will likely focus on surface modification of the terbium complex to improve polymer miscibility and the use of fluorinated polymers to reduce vibrational quenching.

Nanomaterials and Nanocomposites: Integrating Terbium(III) acetylacetonate into nanomaterials opens pathways to novel applications in bio-imaging, sensing, and catalysis. americanelements.com One approach involves the synthesis of bifunctional terbium complexes that can be covalently attached to the surface of metallic nanoparticles (e.g., gold or silver), creating targeted luminescent probes. belmont.edubelmont.edu Another avenue is the encapsulation of the complex within silica (B1680970) nanoparticles or other nanostructures. This strategy can protect the terbium ion from quenching by solvent molecules, enhancing its luminescence stability in aqueous environments. erbium.nl Terbium acetylacetonate can also serve as a precursor for fabricating other nanomaterials, such as carbon nanostructures or terbium oxide thin films, which may possess unique catalytic or electronic properties. americanelements.comnih.gov

Metal-Organic Frameworks (MOFs): While many terbium-based MOFs are synthesized from other precursors, Terbium(III) acetylacetonate can be used as a starting material to construct these highly porous, crystalline structures. nih.gov MOFs built with terbium nodes can exhibit intrinsic luminescence, making them suitable for chemical sensing applications where the emission is quenched or enhanced by the presence of specific analytes. The pores within the MOF can also serve as microenvironments for catalytic reactions, with the terbium ions acting as Lewis acid sites. nih.gov Research in this area will focus on designing MOFs with tailored pore sizes and chemical functionalities for high-selectivity sensing and catalysis.

Advances in Computational Prediction for Terbium(III) Material Discovery and Design

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new materials, and its application to Terbium(III) complexes is a rapidly growing field. Theoretical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide profound insights into the electronic structure and photophysical properties of these compounds, guiding experimental efforts. acs.orgnih.govresearchgate.net

The primary application of computational modeling in this context is the prediction of luminescent properties. The mechanism of lanthanide luminescence involves energy absorption by the organic ligand, intersystem crossing to a triplet state, and subsequent energy transfer to the central metal ion. TD-DFT calculations can accurately model these steps by:

Predicting Absorption Spectra: Calculations can predict the UV-Vis absorption spectra of the complex, helping to identify ligands that are efficient absorbers of excitation energy. acs.orgnih.gov

Determining Excited State Energies: The energies of the ligand's singlet (S₁) and triplet (T₁) excited states can be calculated. The energy gap between these states is crucial for efficient intersystem crossing.

Guiding Ligand Selection: The efficiency of energy transfer from the ligand to the Tb(III) ion depends on the energy of the ligand's triplet state relative to the emissive state of the terbium ion. Computational models can predict these energies, allowing researchers to screen potential ligands in silico before undertaking complex synthesis. acs.org Studies have shown a direct correlation between calculated excited-state energies and experimentally measured quantum yields for Tb(III) β-diketonate complexes. acs.org

The table below highlights the comparison between experimental and calculated values for a mixed-ligand Terbium(III) acetylacetonate complex, demonstrating the predictive power of these methods.

PropertyExperimental Value (nm)Calculated Value (nm)Reference
Absorption Maximum (λₘₐₓ) of Tb(acac)₃(dmdp)* 283284 acs.org

*dmdp = 4,4'-dimethyl-2,2'-bipyridine

Beyond luminescence, DFT can be used to investigate the geometry and stability of novel Terbium(III) acetylacetonate derivatives. researchgate.net By modeling bond lengths and coordination geometries, researchers can predict the structures of new mixed-ligand complexes and assess their thermodynamic stability. acs.orgresearchgate.net This predictive capability reduces the trial-and-error nature of synthetic chemistry, enabling a more targeted and efficient design process for new materials with desired properties. Future advancements will likely involve the development of more sophisticated models that can account for solvent effects and solid-state interactions, providing even more accurate predictions for real-world applications.

Q & A

Q. How can Terbium(III) acetylacetonate trihydrate be synthesized with high purity, and what stoichiometric considerations are critical?

Synthesis typically involves reacting terbium(III) salts (e.g., TbCl₃) with acetylacetone in a controlled molar ratio (1:3 for Tb³⁺:acac⁻) under anhydrous conditions. The trihydrate form requires careful water management during crystallization. Purification via recrystallization in ethanol or acetone is recommended to remove unreacted ligands or salts .

Q. What spectroscopic methods are most effective for characterizing Terbium(III) acetylacetonate trihydrate?

  • FTIR : Confirms ligand coordination via C=O (1650–1600 cm⁻¹) and C-H (1250–1350 cm⁻¹) stretching vibrations.
  • UV-Vis : Identifies ligand-to-metal charge transfer (LMCT) bands in the 250–350 nm range.
  • Elemental Analysis : Validates stoichiometry (e.g., Tb content ~31.93% by titration) .

Q. How does the hygroscopic nature of Terbium(III) acetylacetonate trihydrate affect experimental handling?

The compound readily absorbs moisture, leading to decomposition or altered reactivity. Storage in desiccators under inert gas (e.g., N₂) and use of anhydrous solvents (e.g., dried THF) are essential. Pre-drying at 60–80°C under vacuum may restore activity .

Q. What solvents are optimal for dissolving Terbium(III) acetylacetonate trihydrate, and how does solubility impact its applications?

Solubility is highest in polar aprotic solvents (e.g., DMF, DMSO) and moderate in ethanol. Poor solubility in non-polar solvents limits its use in hydrophobic matrices. Solvent choice is critical for homogeneous catalysis or luminescence studies .

Advanced Research Questions

Q. How can researchers assess the purity and hydration state of Terbium(III) acetylacetonate trihydrate?

  • Thermogravimetric Analysis (TGA) : Quantifies water loss (3 H₂O molecules at ~100–150°C) and ligand decomposition (>200°C).
  • ICP-MS : Detects trace lanthanide impurities (<0.1% total).
  • XRD : Confirms crystalline structure and absence of anhydrous phases .

Q. What role does Terbium(III) acetylacetonate trihydrate play in catalytic systems, and how does ligand geometry influence reactivity?

The acetylacetonate ligand stabilizes Tb³⁺ via chelation, enabling redox-active catalysis (e.g., in oxidation reactions). The octahedral coordination geometry enhances Lewis acidity, critical for activating substrates like epoxides or aldehydes. Comparative studies with Eu³⁺ or Gd³⁺ analogues highlight lanthanide-specific electronic effects .

Q. How does thermal decomposition of Terbium(III) acetylacetonate trihydrate inform material synthesis?

Controlled pyrolysis (300–500°C) yields terbium oxide (Tb₄O₇) nanoparticles, with decomposition kinetics monitored via DTA/TG. Residual carbon from ligand combustion can be minimized using oxidative atmospheres (e.g., air vs. N₂) .

Q. What contradictions exist in reported data on Terbium(III) acetylacetonate trihydrate’s molecular formula, and how should researchers reconcile them?

Discrepancies arise from hydration state variations:

  • Anhydrous : C₁₅H₂₁O₆Tb ( ).
  • Trihydrate : C₁₅H₂₇O₉Tb ( ). Researchers must verify hydration via TGA and explicitly state the form in publications .

Q. How do photophysical properties of Terbium(III) acetylacetonate trihydrate compare to other lanthanide acetylacetonates?

Tb³⁺ exhibits green luminescence (⁵D₄→⁷F₅ transition at 545 nm) with higher quantum yield than Eu³⁺ but lower than Sm³⁺. Ligand sensitization efficiency depends on energy transfer matching between acac⁻ ligands and Tb³⁺ excited states .

Q. What safety protocols are critical when handling Terbium(III) acetylacetonate trihydrate in redox-active environments?

  • PPE : Gloves, lab coats, and eye protection to prevent skin/eye irritation (R36/37/38).
  • Ventilation : Use fume hoods to avoid inhalation (R20/21/22).
  • Waste Management : Separate disposal for heavy metal-contaminated waste .

Methodological Guidance

  • Contradiction Resolution : Cross-validate hydration states using TGA and XRD.
  • Data Reproducibility : Report solvent purity, drying methods, and atmospheric conditions.
  • Advanced Applications : Explore hybrid materials (e.g., Tb-doped MOFs) for luminescent sensors or MRI contrast agents .

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